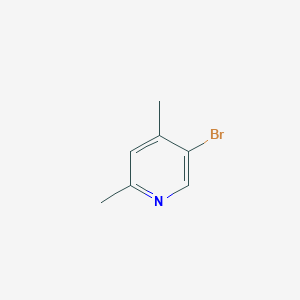

5-Bromo-2,4-dimethylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine scaffold, a nitrogen-containing heterocycle, is a privileged structure in drug discovery and organic synthesis. researchgate.netnih.gov Its presence in numerous natural products, such as vitamins and alkaloids, underscores its fundamental role in biological systems. nih.govmdpi.com In medicinal chemistry, the pyridine ring is a common feature in a multitude of approved drugs, where it can enhance solubility, bioavailability, and binding interactions with biological targets. enpress-publisher.comdovepress.com The adaptability of the pyridine nucleus allows for extensive structural modifications, making it an invaluable building block for creating diverse molecular architectures with a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. mdpi.comdovepress.com

Overview of Brominated Heterocycles in Advanced Materials and Bioactive Molecules

The incorporation of bromine into heterocyclic compounds is a powerful strategy for modulating their chemical and physical properties. mdpi.com Brominated heterocycles are key intermediates in organic synthesis, readily participating in cross-coupling reactions and nucleophilic substitutions to build more complex molecules. mdpi.com This reactivity is harnessed in the development of advanced materials, such as polymers and coatings, where bromine substitution can enhance durability and resistance. chemimpex.com In the realm of bioactive molecules, the presence of a bromine atom can lead to enhanced biological activity and metabolic stability. mdpi.com This has been a critical factor in the design of new pharmaceuticals and agrochemicals. mdpi.comchemimpex.com

Research Focus on 5-Bromo-2,4-dimethylpyridine within the Pyridine Family

Within the extensive family of pyridine derivatives, this compound has emerged as a compound of particular interest to researchers. Its specific substitution pattern, featuring a bromine atom at the 5-position and methyl groups at the 2- and 4-positions, imparts a unique combination of reactivity and structural features. This makes it a valuable intermediate in the synthesis of a variety of target molecules. Current research is actively exploring its potential in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer drugs, as well as in the formulation of more effective agrochemicals. chemimpex.com The compound's utility as a reagent in organic reactions is also a subject of ongoing study, facilitating the exploration of new synthetic methods and reaction mechanisms. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMUXUHXAIPROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539929 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-92-9 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 5 Bromo 2,4 Dimethylpyridine

Precursor-Based Synthesis Pathways for 5-Bromo-2,4-dimethylpyridine

The synthesis of this compound can be achieved through several precursor-based methodologies. These pathways primarily involve the introduction of a bromine atom onto the 2,4-dimethylpyridine (B42361) scaffold or the modification of already brominated pyridine (B92270) precursors.

Bromination of 2,4-Dimethylpyridine

A common method for synthesizing this compound is through the direct bromination of 2,4-dimethylpyridine, also known as 2,4-lutidine. prepchem.comwikipedia.org This reaction typically yields a mixture of isomers, primarily 3-bromo-2,4-dimethylpyridine (B1283208) and the desired this compound. prepchem.com The separation of these isomers is often accomplished using column chromatography on silica (B1680970) gel. prepchem.com

One documented procedure involves the reaction of 2,4-lutidine with bromine, resulting in a pale yellow oil containing both isomers. prepchem.com Subsequent purification is necessary to isolate the this compound. prepchem.com The regioselectivity of the bromination of unsymmetrical lutidines is influenced by the deactivating inductive effect of the nitrogen atom in the pyridine ring. daneshyari.comdocsity.com

| Reactant | Reagent | Product(s) | Separation Method |

| 2,4-Dimethylpyridine | Bromine | This compound and 3-Bromo-2,4-dimethylpyridine | Column chromatography |

Table 1. Bromination of 2,4-Dimethylpyridine.

Synthesis from Dibromo-Methylpyridine Precursors (e.g., 2,5-Dibromo-4-methylpyridine)

An alternative synthetic approach involves the use of dibrominated methylpyridine precursors. For instance, this compound can be synthesized from 2,5-Dibromo-4-methylpyridine. chemicalbook.com This transformation can be achieved through a reaction with a methylating agent, such as Methylmagnesium Bromide, which selectively replaces one of the bromine atoms with a methyl group. chemicalbook.com

Alternative and Emerging Synthetic Routes

Research into more efficient and selective synthetic methods is ongoing. One emerging strategy involves nickel-catalyzed cross-coupling reactions. For example, a high-yield, palladium-free synthesis of a related compound, 5-bromo-3,4-dimethylpyridin-2-amine (B1276794), has been developed using a nickel catalyst. This process starts with 2-amino-3,5-dibromo-4-methylpyridine and involves a directed ortho-methylation via a Negishi coupling. While not a direct synthesis of this compound, this methodology highlights the potential of modern catalytic systems for the selective functionalization of brominated pyridines.

Transformations and Functionalization of this compound

The bromine atom at the 5-position of this compound is a key functional handle that allows for a variety of subsequent chemical transformations. These reactions are crucial for building more complex molecular architectures for various applications. chemimpex.com

Nucleophilic Substitution Reactions at the Bromo-Position

The bromine atom on the pyridine ring is susceptible to nucleophilic substitution, where it can be replaced by a range of nucleophiles. chemimpex.comambeed.com This reactivity is a cornerstone of its utility as a synthetic building block. chemimpex.com

Amination reactions, where the bromine atom is replaced by an amino group, are a significant class of nucleophilic substitution reactions for bromo-pyridines. While a direct example for this compound is not detailed in the provided context, the amination of related bromo-pyridine derivatives is a well-established transformation. For instance, the amination of bromo-derivatives of 2,5-dimethylpyridine (B147104) has been investigated. researchgate.net

A related transformation is the synthesis of 5-amino-1,4-dimethylpyridin-2(1H)-one from 5-bromo-1,4-dimethylpyridin-2(1H)-one. This reaction proceeds via electrophilic aromatic substitution to introduce the bromine, which can then be substituted. Although this is a different but related compound, it illustrates the principle of using a bromo-substituent as a leaving group for the introduction of an amino functionality.

| Starting Material | Reaction Type | Product |

| 5-Bromo-1,4-dimethylpyridin-2(1H)-one | Nucleophilic Substitution | 5-Amino-1,4-dimethylpyridin-2(1H)-one |

Table 2. Example of Amination on a Related Bromo-pyridinone.

Amination Reactions (e.g., formation of 5-amino-1,4-dimethylpyridin-2(1H)-one from a related compound)

Oxidation and Reduction Reactions of Alkyl Substituents

The two methyl groups of this compound offer additional sites for functionalization through oxidation and reduction reactions.

Oxidation to Carboxylic Acids or Aldehydes (based on related compounds)

The oxidation of methyl groups attached to an aromatic ring is a fundamental transformation in organic synthesis. thieme-connect.de For methylpyridines (picolines and lutidines), these oxidations can yield pyridinecarboxylic acids or pyridine aldehydes, depending on the reagents and conditions used. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or nitric acid typically convert the methyl groups to carboxylic acids. harvard.edugoogle.com The oxidation of methylpyridines with agents like argentous oxide has also been reported to yield carboxylic acids, which may subsequently decarboxylate under the reaction conditions. bme.hu

For this compound, selective oxidation of one methyl group over the other can be challenging. However, studies on related dimethylpyridines suggest that regioselectivity can sometimes be achieved. A key step in one synthesis was the regioselective oxidation of 3-bromo-4,5-dimethylpyridine (B1283210) to its corresponding 4-formyl derivative. grafiati.com Milder and more selective oxidizing agents, such as cerium(IV) ammonium (B1175870) nitrate (B79036) or hypervalent iodine compounds like 2-iodylbenzoic acid (IBX), can sometimes favor the formation of aldehydes over carboxylic acids and may offer a pathway to selectively oxidize one methyl group. thieme-connect.deorganic-chemistry.org Over-oxidation to the carboxylic acid is a common side reaction that must be controlled. thieme-connect.de

Table 2: Common Reagents for Oxidation of Alkylarenes This table is based on general oxidation reactions of related methylpyridine compounds.

| Reagent(s) | Product | Notes | Ref |

|---|---|---|---|

| KMnO₄, HNO₃, CrO₃ | Carboxylic Acid | Strong, often harsh conditions. | harvard.edugoogle.com |

| Argentous Oxide | Carboxylic Acid | High temperature, may lead to decarboxylation. | bme.hu |

| Cerium(IV) Ammonium Nitrate | Aldehyde | Selective for single methyl group oxidation in polymethylated arenes. | thieme-connect.de |

Reduction of Ketone Groups in Analogues (e.g., formation of 5-bromo-1,4-dimethylpyridin-2(1H)-ol)

While this compound itself does not have a ketone group, its analogues containing acyl groups are important substrates for reduction reactions. For example, the reduction of an acetylpyridine, such as 5-acetyl-2-bromopyridine (B147078), would yield the corresponding secondary alcohol. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A study on the reduction of various pyridine ketones demonstrated that they are readily reduced to the corresponding secondary alcohols. mdpi.com Specifically, 5-acetyl-2-bromopyridine was successfully reduced to the optically active alcohol using dicyclopentylzinc. mdpi.com

The related compound 5-bromo-1,4-dimethylpyridin-2(1H)-one contains a cyclic amide (or pyridinone) structure, which has a ketone-like carbonyl group. While its synthesis is typically achieved through bromination of the parent pyridinone, the ketone group within this structure can be reduced to form the corresponding alcohol, 5-bromo-1,4-dimethylpyridin-2(1H)-ol. This highlights the potential for reducing carbonyl functionalities within the core ring structure of these analogues.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for these transformations. chemimpex.com

Suzuki-Miyaura Cross-Coupling Reactions (as demonstrated with 5-bromo-2-methylpyridin-3-amine)

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C-C bonds by coupling an organohalide with an organoboron compound. The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.orgmdpi.com The C-Br bond at the 5-position of the pyridine ring is well-suited for this reaction.

Extensive research on related bromopyridines demonstrates the broad applicability of this method. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a variety of arylboronic acids using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base to produce 5-aryl-2-methylpyridin-3-amine derivatives in good yields. mdpi.com Similarly, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) undergoes Suzuki coupling with arylboronic acids, showing that the sterically hindered environment of a polysubstituted pyridine ring is still amenable to this reaction. beilstein-journals.org These examples strongly suggest that this compound would be an effective substrate for Suzuki-Miyaura coupling to introduce a wide array of aryl and vinyl substituents at the 5-position.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ / Dioxane, H₂O | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

| 3,5-dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, EtOH, H₂O | 3,5-diphenyl-2,4,6-trimethylpyridine | 96% | beilstein-journals.org |

Other Palladium-Catalyzed Coupling Reactions (e.g., with aryl bromides/triflates and thiols for 5-bromo-2-methylpyridine)

Beyond the Suzuki reaction, the bromine atom on the pyridine ring facilitates other important palladium-catalyzed transformations. A notable example is the C-S cross-coupling reaction for the synthesis of aryl thioethers. A general method has been developed for the palladium-catalyzed coupling of aryl bromides and thiols, in which 5-bromo-2-methylpyridine (B113479) was shown to be a competent substrate. chemicalbook.com This reaction provides a direct route to introduce sulfur-containing functional groups onto the pyridine scaffold, which is a valuable transformation in medicinal chemistry.

The versatility of the C-Br bond allows for participation in a wide range of other named coupling reactions, including the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Buchwald-Hartwig amination (with amines), further expanding the synthetic potential of this compound as a building block.

Strategic Derivatizations for Molecular Complexity Enhancement

The functionalization of the this compound core is a key strategy for increasing molecular complexity and accessing a diverse range of novel compounds. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, particularly cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby introducing a wide array of substituents and building intricate molecular architectures. chemimpex.comnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to pyridyl halides. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. beilstein-journals.org This reaction has been successfully used to introduce aryl and heteroaryl groups at the 5-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. beilstein-journals.org For instance, ligand-free palladium systems have been explored for their economic and environmental advantages. beilstein-journals.org

Beyond the well-established Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) offer alternative pathways for derivatization. These methods expand the scope of accessible structures by accommodating a different range of functional groups on the coupling partners. The reactivity of the C-Br bond in this compound makes it an ideal substrate for these transformations, allowing for the systematic modification of its electronic and steric properties.

Furthermore, the strategic derivatization is not limited to the 5-position. While the bromine atom provides a primary site for functionalization, other positions on the pyridine ring can also be targeted. For instance, C-H activation strategies have emerged as powerful tools for the direct functionalization of pyridine rings, offering complementary approaches to traditional cross-coupling methods. nih.govbeilstein-journals.org These reactions can introduce substituents at positions that are otherwise difficult to access, further enhancing the molecular complexity of the resulting compounds.

The interplay between different synthetic methodologies allows for a multi-pronged approach to the derivatization of this compound. A sequence of reactions can be designed to introduce multiple, distinct functional groups onto the pyridine scaffold. For example, a Suzuki-Miyaura coupling at the 5-position could be followed by a C-H functionalization at another site, leading to highly substituted and complex pyridine derivatives.

The following table provides a summary of representative strategic derivatizations of this compound, highlighting the reaction type, key reagents, and the nature of the introduced functionality.

The strategic derivatization of this compound through these and other advanced synthetic methods provides a powerful platform for the generation of novel molecular entities with potential applications in various fields of chemical research. The ability to precisely control the introduction of diverse functional groups allows for the fine-tuning of molecular properties and the exploration of new chemical space.

Table of Compounds

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Bromo 2,4 Dimethylpyridine and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of pyridine (B92270) derivatives. The analysis of vibrational modes provides a detailed fingerprint of the molecule, revealing information about its functional groups and skeletal structure. For 5-Bromo-2,4-dimethylpyridine, the vibrational spectra are characterized by modes originating from the pyridine ring, the methyl groups, and the carbon-bromine bond.

The interpretation of these spectra relies on comparing experimental data with known frequencies for similar compounds. ijfans.org Pyridine ring vibrations, such as ring breathing and C-H stretching, are prominent features. researchgate.net The C-H stretching vibrations in aromatic rings are typically observed in the 3100–3000 cm⁻¹ region. ijfans.org The pyridine ring breathing mode, which is intense in Raman spectra, is expected around 1000 cm⁻¹. researchgate.net For instance, in pyridine, strong bands are observed around 1030 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Substituents significantly influence the vibrational frequencies. The methyl groups introduce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ groups are expected in the 2980–3010 cm⁻¹ and 2850–2930 cm⁻¹ ranges, respectively, while deformation modes appear at lower frequencies. The C-Br stretching vibration is typically found in the lower frequency region of the infrared spectrum.

Intermolecular interactions, such as hydrogen and halogen bonding, can be effectively studied using vibrational spectroscopy. nih.govwiley.comresearchgate.net Hydrogen bonding involving the nitrogen atom of the pyridine ring typically leads to noticeable shifts in the ring's vibrational modes. fu-berlin.de Similarly, halogen bonding, where the bromine atom in this compound acts as an electrophilic region (a σ-hole) and interacts with a lone pair donor, can cause shifts in vibrational frequencies. wiley.comacs.org For example, studies on pyridine complexes with perfluoroalkyl iodides have shown that the ring breathing vibration undergoes a blue shift upon the formation of a halogen bond. wiley.comresearchgate.net The analysis of these spectral shifts in various solvents provides quantitative information about the strength and nature of these non-covalent interactions. researchgate.net

Table 1: Expected Vibrational Modes for this compound and Analogues This table is generated based on data from various substituted pyridines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Reference |

| N-H Stretching (in H-bonds) | 3500-3000 | High | chemicalbook.com |

| Aromatic C-H Stretching | 3100-3000 | High | ijfans.org |

| Methyl C-H Stretching | 3010-2850 | High | |

| C≡N Stretching (in nitrile analogues) | 2250-2200 | Mid | |

| Ring C=C, C=N Stretching | 1600-1450 | Mid | chemicalbook.com |

| Methyl Deformation | 1465-1360 | Mid | |

| C-H In-plane Bending | 1300-1000 | Mid | chemicalbook.com |

| Ring Breathing | ~1000 | Mid | researchgate.net |

| C-Br Stretching | 650-600 | Low | |

| C-Cl Stretching (in chloro analogues) | 600-550 | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, one would expect three distinct signals: one for each of the two aromatic protons and one for the two methyl groups (which may or may not be equivalent depending on the molecular environment and solvent). A reported ¹H NMR signal for this compound shows a doublet at δ 2.35 ppm. chemicalbook.com In the analogue 3,5-dimethylpyridine (B147111), the protons at the C2/C6 positions resonate at δ 8.21 ppm, the C4 proton at δ 7.26 ppm, and the methyl protons at δ 2.25 ppm. nih.gov The introduction of an electron-withdrawing bromine atom at the 5-position in this compound would be expected to deshield the adjacent protons, causing their signals to shift downfield.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of the carbon atoms. For this compound, five signals are expected for the pyridine ring carbons and two for the methyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituent. In 3,5-dimethylpyridine, the ring carbons C2/C6, C4, and C3/C5 resonate at δ 147.3, 137.0, and 132.4 ppm, respectively, while the methyl carbons appear at δ 18.1 ppm. nih.gov Studies on 4-substituted 3-halo-2,6-dimethylpyridine N-oxides show that the chemical shifts are sensitive to the electronic properties of the substituents. researchgate.net The carbon atom directly bonded to the bromine (C5) is expected to have its chemical shift influenced by the heavy atom effect, typically appearing in the range of δ 105–115 ppm for C-Br carbons in similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predictions are based on data from analogues like 3,5-dimethylpyridine and general substituent effects.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference for Analogue Data |

| C2 | - | ~148-152 | nih.gov |

| C3 | ~8.3-8.5 | ~135-139 | nih.gov |

| C4 | - | ~138-142 | nih.gov |

| C5 | - | ~110-120 | |

| C6 | ~8.4-8.6 | ~150-154 | nih.gov |

| 2-CH₃ | ~2.3-2.5 | ~18-22 | nih.gov |

| 4-CH₃ | ~2.4-2.6 | ~20-24 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy excites electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. msu.edu For pyridine and its derivatives, the principal electronic transitions are the π → π* and n → π* transitions. core.ac.uk

The π → π* transitions, which are typically high-energy and result in strong absorption bands, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. msu.edu The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is generally of lower energy and has a weaker absorption intensity compared to the π → π* transitions. core.ac.uk

The spectrum of the parent compound, 2,4-dimethylpyridine (B42361), can be used as a baseline. nih.gov The introduction of a bromine atom at the 5-position is expected to act as a chromophore and influence these transitions. Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to their ability to extend the conjugated system through their lone pairs of electrons (mesomeric effect) and their inductive effects. msu.edu Therefore, the λmax values for this compound are predicted to be at slightly longer wavelengths than those of 2,4-dimethylpyridine.

Furthermore, intermolecular interactions like halogen bonding can perturb the electronic energy levels of the molecule, leading to shifts in the absorption and emission spectra. Studies on pyridine-functionalized dyes have demonstrated that halogen bonding interactions with solvents can lead to significant Stokes shifts, providing a spectroscopic handle to study these forces. acs.org

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and electronic properties of molecules, providing insights that are highly complementary to experimental data. synblock.comekb.eg Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to accurately predict geometries, vibrational frequencies, and electronic properties of substituted pyridines. ekb.egscience.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap implies higher reactivity. irjweb.com

Table 3: Calculated HOMO-LUMO Energies for Analogue Compounds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311G++ | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) | B3LYP/LanL2DZ | -5.86 | -1.72 | 4.14 | researchgate.net |

| 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine | DFT/B3LYP/cc-pVTZ | - | - | - | science.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.id The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map is expected to show the most negative potential (red) localized on the nitrogen atom due to its high electronegativity and lone pair of electrons. This site is the primary center for protonation and hydrogen bonding. fu-berlin.de Regions of positive potential (blue) are expected around the hydrogen atoms of the methyl groups and the aromatic ring. A region of positive potential, known as a σ-hole, is also predicted to exist on the outer side of the bromine atom along the C-Br bond axis. acs.org This positive σ-hole makes the bromine atom a potential site for halogen bonding interactions with nucleophiles or lone-pair donors. acs.org DFT calculations on similar brominated aromatic compounds have confirmed these features, providing a rationale for their observed intermolecular interactions. walisongo.ac.id

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. science.gov

Vibrational Frequencies: Theoretical vibrational frequencies are often calculated using methods like B3LYP. ekb.eg The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental FT-IR and Raman spectra. science.gov This computational approach allows for a detailed assignment of each vibrational mode based on the potential energy distribution (PED). science.gov Such calculations have been successfully applied to numerous pyridine derivatives. core.ac.uksynblock.com

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show a strong correlation with experimental spectra, aiding in the unambiguous assignment of complex spectra, especially for molecules with many similar signals. nih.gov Calculations can also be performed to simulate spectra in different solvents by using implicit solvent models, such as the Conductor-like Screening Model (COSMO). maplesoft.com

X-ray Crystallography for Solid-State Structure Determination

Although the precise crystal data for this compound is not published, data from analogous structures provide a strong basis for what to expect. For example, the crystal structure of 2-bromo-5-methylpyridine (B20793) reveals a planar molecule lying on a crystallographic plane of symmetry. iucr.org Based on such analogues, a data table of expected crystallographic parameters can be compiled.

Table 1: Representative Crystal Data for Brominated Pyridine Analogues

| Feature | Dibromobis(2,4-dimethylpyridine)cobalt(II) researchgate.net | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.org | 2-bromo-5-methylpyridine iucr.org |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |

| Space Group | P212121 | P21/c | Cmc21 |

| a (Å) | 7.6742 | 13.7865 | 11.897 |

| b (Å) | 7.6742 | 3.9213 | 12.333 |

| c (Å) | 28.114 | 20.370 | 4.708 |

| **α (°) ** | 90 | 90 | 90 |

| **β (°) ** | 90 | 92.54 | 90 |

| **γ (°) ** | 90 | 90 | 90 |

| Volume (ų) | 2153.3 | 1099.9 | 690.4 |

| Z | 4 | 4 | 4 |

This table presents data from analogues to illustrate typical crystallographic parameters for related compounds.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to different properties, such as d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, to provide a detailed picture of the forces holding the crystal together. iucr.org

For brominated pyridine analogues, Hirshfeld surface analysis has been instrumental in understanding the role of various non-covalent interactions. In studies of 6-bromo-imidazo[4,5-b]pyridine derivatives, the analysis reveals the prevalence of H···H, H···Br/Br···H, and H···O/O···H interactions. nih.goviucr.org These interactions are crucial for the stabilization of the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For instance, in 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, H···H contacts account for 48.1% of the total interactions, while H···Br/Br···H contacts contribute 15.0%. nih.gov

In the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the analysis shows significant contributions from H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) contacts. iucr.org These findings underscore the importance of both hydrogen bonds and halogen-related interactions in directing the crystal assembly. Given these examples, it is highly probable that the crystal structure of this compound would also be significantly influenced by similar intermolecular forces, particularly those involving the bromine atom and the methyl hydrogens.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogue Compounds

| Interaction Type | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.goviucr.org | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.org | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov |

|---|---|---|---|

| H···H | 48.1% | 21.7% | 42.2% |

| H···Br/Br···H | 15.0% | 26.1% | 22.3% |

| H···O/O···H | 12.8% | - | - |

| H···C/C···H | - | 21.3% | 23.1% |

| C···C | - | 6.5% | - |

This table illustrates the typical distribution of intermolecular contacts in related brominated pyridine derivatives.

The way individual molecules arrange themselves in a crystal is known as crystal packing, which leads to the formation of a larger, ordered supramolecular assembly. This assembly is dictated by the interplay of various intermolecular forces identified through methods like Hirshfeld analysis.

In substituted pyridines, common supramolecular motifs include chains, sheets, and more complex three-dimensional networks. acs.org These structures are often stabilized by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. For example, in 2-bromo-5-methylpyridine, weak C–H···N interactions link the molecules into infinite chains. iucr.org In more complex systems, such as those involving imidazo[4,5-b]pyridine cores, slipped π–π stacking interactions are frequently observed, where the aromatic rings of adjacent molecules partially overlap. nih.gov

Mechanistic Investigations of Reactions Involving 5 Bromo 2,4 Dimethylpyridine

Elucidation of Electrophilic Aromatic Substitution Mechanisms (e.g., bromination)

The electrophilic aromatic substitution of pyridine (B92270) derivatives like 5-Bromo-2,4-dimethylpyridine is a key reaction for their functionalization. The substitution pattern is influenced by the electronic and steric effects of the substituents already present on the ring. In the case of 2,4-dimethylpyridine (B42361) (2,4-lutidine), the starting material for this compound, the two methyl groups are ortho, para-directing activators. However, the pyridine nitrogen is a deactivating group.

The bromination of 2,4-dimethylpyridine to form this compound is a typical electrophilic aromatic substitution. chemicalbook.com A common method involves the use of oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The reaction proceeds through the formation of a highly reactive electrophile, which then attacks the electron-rich pyridine ring. The substitution occurs at the 5-position, which is para to the 2-methyl group and meta to the 4-methyl group and the nitrogen atom. This regioselectivity is a result of the combined directing effects of the substituents.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edu

Deprotonation of the intermediate to restore the aromaticity of the ring. uci.edu

In the bromination of 2,4-dimethylpyridine, the rate-determining step is the formation of the sigma complex. uci.edu The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity.

Table 1: Reagents and Conditions for Bromination of 2,4-dimethylpyridine

| Brominating Agent | Solvent/Acid | Temperature | Yield of this compound | Reference |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 65% Oleum | 105°C | 83.3% | google.com |

| Bromine | Acetic Acid | Room Temperature | - | |

| N-bromosuccinimide (NBS) | Methylene Chloride | 0°C | >80% (for a similar bromination) |

Note: The table presents data for the synthesis of 5-bromo-2,3-dimethylpyridine, which is analogous to the synthesis of this compound.

Elucidation of Nucleophilic and Radical Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr):

This compound can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. chemimpex.com The pyridine nitrogen, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6). stackexchange.com However, the bromine at C5 is not at one of these activated positions. Nucleophilic substitution at this position is less common and generally requires harsh conditions or the presence of a strong electron-withdrawing group to activate the ring sufficiently.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence that proceeds through a high-energy, non-aromatic Meisenheimer complex. researchgate.net Recent studies, however, have provided evidence for concerted mechanisms in some SNAr reactions. researchgate.net

Radical Reactions:

The methyl groups of this compound can undergo free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux in a non-polar solvent like carbon tetrachloride (CCl4). This reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. daneshyari.com

Studies on unsymmetrical dimethylpyridines have shown that the nitrogen in the ring has a deactivating inductive effect on the radical bromination of the methyl groups. daneshyari.comdocsity.com The bromination preferentially occurs on the methyl group that is furthest from the nitrogen atom. daneshyari.comdocsity.com Therefore, in this compound, the methyl group at the 4-position would be more susceptible to radical bromination than the methyl group at the 2-position.

Catalytic Pathways in Transition Metal-Mediated Transformations (e.g., palladium-catalyzed reactions)

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium. chemimpex.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. beilstein-journals.orgscielo.br this compound can be coupled with various arylboronic acids to synthesize a range of biaryl pyridine derivatives.

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. scielo.br

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. uwindsor.ca

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. beilstein-journals.orgnih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80°C | |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ or K₂CO₃ | Toluene/H₂O | 30°C | beilstein-journals.org |

| Pd₂(dba)₃·CHCl₃ | - | NaH | Toluene | 40°C | nih.gov |

Note: This table provides examples of conditions used for Suzuki-Miyaura coupling of various bromopyridine derivatives.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound in various reactions is governed by kinetic and thermodynamic factors.

In nucleophilic aromatic substitution , the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. stackexchange.com The stability of this anionic intermediate is key. For substitution at the 5-position of this compound, the negative charge in the Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom, making this intermediate less stable and the reaction kinetically less favorable compared to substitution at the 2- or 4-positions. stackexchange.com

In radical reactions , the stability of the radical intermediate is a crucial factor. In the case of radical bromination of the methyl groups, a benzylic-type radical is formed. The nitrogen atom's inductive electron-withdrawing effect destabilizes this radical, particularly when it is in closer proximity (at the 2-position). This explains the kinetic preference for bromination at the 4-methyl group. daneshyari.comdocsity.com

Thermodynamically , the products of these reactions are generally stable aromatic compounds. In substitution reactions, the formation of the more stable aromatic product drives the reaction to completion.

Synthesis of Antimicrobial Agents and Other Bioactive Scaffolds

Investigation of Biological Activities and Mechanisms of Action

The biological activities of compounds derived from this compound are diverse and depend on the specific structural modifications made. The mechanism of action often involves the interaction of the pyridine derivative with specific molecular targets, such as enzymes or receptors.

The bromine atom and the methyl groups on the pyridine ring can influence the compound's reactivity, binding affinity, lipophilicity, and membrane permeability, all of which impact its biological activity. For example, the bromine atom can participate in halogen bonding, which can affect how the compound binds to a biological target.

Research into the mechanisms of action of related compounds has shown that they can inhibit enzymes like histone deacetylases (HDACs), which are involved in gene expression and are targets in cancer therapy. Other derivatives have been found to inhibit bromodomain-containing protein 4 (BRD4), another important target in cancer treatment. In the context of inflammation, derivatives may act by inhibiting the production of pro-inflammatory mediators. nih.gov

Inhibition of Specific Molecular Targets (e.g., Bromodomain-containing protein 4, BRD4, by related compounds)

The bromodomain and extra-terminal domain (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4), have emerged as significant targets in cancer therapy due to their role in regulating gene expression related to cell proliferation. researchgate.net Pyridine and pyridone-based derivatives have been successfully developed as potent BRD4 inhibitors.

Several studies have designed and synthesized novel series of pyridone derivatives that demonstrate robust BRD4 inhibitory activity. researchgate.net For example, one series of 5-(1-benzyl-1H-indazol-6-yl)-4-ethoxy-1-methylpyridin-2(1H)-one derivatives yielded a compound with an IC₅₀ value of 18 nM against BRD4. researchgate.net Another study on triazolopyridine derivatives identified a compound with excellent anti-cancer activity in a leukemia cell line (MV4-11) with an IC₅₀ of 0.02 μM, which was superior to the known inhibitor (+)-JQ1. nih.gov These inhibitors typically function by binding to the acetyl-lysine pocket of the BRD4 bromodomain, blocking its natural function. nih.gov

Macrocyclization of a pyridone fragment hit was shown to improve binding affinity by approximately four times, leading to enhanced cellular efficacy and better pharmacokinetic properties. researchgate.net This highlights a key strategy in optimizing pyridine-based BRD4 inhibitors.

Table 1: Examples of Pyridine-Based BRD4 Inhibitors

| Compound Class | Specific Derivative Example | Target | Potency (IC₅₀) |

| Pyridone Derivatives | Compound 13 | BRD4 | 18 nM researchgate.net |

| Triazolopyridine Derivatives | Compound 12m | BRD4 BD1 | 0.02 µM (cell line) nih.gov |

| Phenylisoxazole Sulfonamide Derivatives | Compound 58 | BRD4-BD1 | 70 nM researchgate.net |

| Coumarin Derivatives | Compound 27d | BRD4 | 99 nM researchgate.net |

Receptor Modulation Studies (based on related compounds)

Pyridine derivatives are known to modulate a variety of receptors, demonstrating their versatility in targeting different signaling pathways in the central nervous system and periphery. jchemrev.comjchemrev.com

Peripheral Benzodiazepine (B76468) Receptors (PBRs): A study of 2-phenyl-imidazo[1,2-a]pyridine derivatives found that they are potent and selective ligands for PBRs. nih.gov These compounds were shown to stimulate steroidogenesis in both the brain and periphery, indicating their potential for development as agents targeting neuroactive steroid pathways. The selectivity for PBRs over central benzodiazepine receptors was influenced by the nature and position of substituents on the pyridine ring. nih.gov

GABA-A Receptors: As the major inhibitory neurotransmitter, GABA and its receptors are key targets for anticonvulsant therapies. jchemrev.combohrium.com Tri-substituted pyridine derivatives have been reported to exhibit anticonvulsant activity by enhancing GABAergic inhibition. jchemrev.com

Other CNS Receptors: The pyridine scaffold is integral to developing drugs that modulate various other CNS receptors, including glutamate, glycine, sodium, and calcium channels, highlighting its potential in treating conditions like epilepsy and depression. jchemrev.com For instance, thieno[2,3-b]pyridine (B153569) derivatives have been found to act as antagonists at chemokine receptor CXCR4, which is involved in cancer metastasis. mdpi.com

Enzyme Inhibition Profiles (based on related compounds)

The pyridine ring is a common feature in a multitude of enzyme inhibitors, underscoring its importance in drug design. nih.gov Pyridine carboxylic acid derivatives, for example, have been shown to inhibit a wide array of enzymes. nih.gov

Urease: A series of pyridine carboxamide and carbothioamide derivatives were investigated as urease inhibitors. mdpi.com The most potent compound, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, exhibited an IC₅₀ value of 1.07 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 µM). The position and type of substituent on the pyridine ring were critical for the observed inhibitory potential. mdpi.com

Cholinesterases: In the search for treatments for neurodegenerative diseases, pyridine derivatives have been evaluated as cholinesterase inhibitors. acs.org Pyridine diamine derivatives were found to be potent inhibitors of equine butyrylcholinesterase (eqBChE), with one derivative containing an indole (B1671886) group showing a Kᵢ of 99 nM. These compounds typically exhibit a mixed inhibition mechanism, suggesting they may bind to both the catalytic and peripheral anionic sites of the enzyme. acs.org

Other Enzymes: Pyridine-based compounds have demonstrated inhibitory activity against a diverse range of other enzymes, including synthase, tyrosinase, myeloperoxidase (MPO), and various kinases, further cementing their status as a privileged scaffold in medicinal chemistry. nih.gov

Anti-thrombolytic and Biofilm Inhibition Activities (for related pyridine derivatives)

Beyond receptor and enzyme modulation, derivatives of the pyridine family have shown promise in combating thrombosis and bacterial biofilms.

Anti-thrombolytic Activity: In a study involving novel pyridine derivatives synthesized via Suzuki cross-coupling, several compounds demonstrated the ability to lyse blood clots. core.ac.uknih.gov One compound, 4b , exhibited the highest percentage of clot lysis at 41.32%. core.ac.uknih.govresearchgate.net Another derivative, 2i , which contained two different halogen groups (chloro and fluoro), showed a significant lysis value of 31.61%, suggesting that the presence and nature of substituents heavily influence anti-thrombolytic efficacy. core.ac.uknih.gov Thienopyridine derivatives like clopidogrel (B1663587) are well-established antiplatelet drugs, and newer thienopyrimidinone derivatives have been found to be potent thrombolytic agents, with ED₃₀ values in the range of 8 to 170 μg/kg, far exceeding that of clopidogrel. jpp.krakow.pl

Biofilm Inhibition: Bacterial biofilms contribute significantly to antibiotic resistance. nih.gov Pyridine derivatives have been identified as effective inhibitors of biofilm formation. nih.gov In one study, a series of bis(indolyl)pyridines were synthesized and evaluated for their ability to inhibit biofilm formation by S. aureus and E. coli. nih.gov Compound 7d showed 82.06% inhibition against S. aureus, while compound 4b showed 91.02% inhibition against E. coli. nih.gov Another study found that 2,4-disubstituted pyridine derivatives could decrease the viability of M. tuberculosis biofilms by up to 80%. frontiersin.org Similarly, certain pyridinylhydrazone compounds were able to inhibit and destroy biofilms of Acinetobacter baumannii at concentrations as low as 12.5 μg/mL. nih.gov

Table 2: Biofilm and Thrombolytic Activity of Select Pyridine Derivatives

| Compound | Biological Activity | Target Organism/System | Result |

| 4b | Anti-thrombolytic | Human Blood Clot | 41.32% Lysis core.ac.uknih.gov |

| 2i | Anti-thrombolytic | Human Blood Clot | 31.61% Lysis core.ac.uknih.gov |

| 4f | Biofilm Inhibition | Escherichia coli | 91.95% Inhibition core.ac.ukresearchgate.net |

| 7d | Biofilm Inhibition | Staphylococcus aureus | 82.06% Inhibition nih.gov |

| 11 | Biofilm Inhibition | Mycobacterium tuberculosis | ~80% Decrease in Viability frontiersin.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For pyridine derivatives, SAR studies have provided key insights into how structural modifications influence biological activity.

In the development of anti-thrombolytic agents, the type and position of substituents on an aryl group attached to the pyridine core were found to have a significant impact. core.ac.uk For instance, a derivative with two different halogen atoms (chloro and fluoro) displayed higher activity (31.61% lysis) than a similar compound with only a single chloro group (2.82% lysis). core.ac.uknih.gov This indicates that electronic and steric factors introduced by substituents are critical for the molecule's ability to interfere with clot formation.

In the context of Smoothened (SMO) receptor antagonists, a series of tetrahydropyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated. yangresearchlab.org The SAR exploration involved modifying different parts of the molecular scaffold. Suzuki coupling of a dichloropyridine intermediate with 2-bromo-3,5-dimethyl-pyridine was a key step in creating the core structure, demonstrating how bromo-pyridine intermediates are used to build complex molecules for SAR studies. yangresearchlab.org

For BRD4 inhibitors, SAR studies revealed that the core.ac.uknih.govfrontiersin.orgtriazolo[4,3-b]pyridazine scaffold was a viable starting point. nih.gov X-ray crystallography showed that these compounds bind to key residues in the BRD4 active site, and modifications at different positions on the scaffold led to micromolar IC₅₀ values. The orientation of the chemical groups and their interactions with conserved water molecules were found to be important for ligand binding. nih.gov These studies exemplify how systematic structural changes to pyridine-based molecules can fine-tune their potency and selectivity for a specific biological target.

Application in Herbicide Development

The structural framework of this compound is utilized in the synthesis of novel herbicides. chemimpex.com Halogenated pyridines are recognized as effective agents in weed control, and this compound serves as a key precursor for creating active ingredients that can inhibit weed growth without causing significant harm to the intended crops. The development of agrochemicals from intermediates like this compound contributes to improved crop yields by managing unwanted vegetation. chemimpex.com Research into related halogenated pyridine structures has shown their potential in formulating herbicides effective against specific weed species, highlighting the importance of this class of compounds in sustainable agriculture.

Integration into Pesticide Formulations

In addition to herbicides, this compound and its isomers are integral to the production of other pesticides. chemimpex.comhzsqchem.com It serves as a foundational chemical intermediate in synthesizing active ingredients designed to protect crops from various pests. chemimpex.com The compound's properties allow for the creation of effective crop protection products that can target specific pests. hzsqchem.com Its role as a building block is crucial for developing new pesticides that help ensure agricultural productivity. chemimpex.com

Enhancement of Agrochemical Efficacy through Derivatization

The true value of this compound in agrochemical science lies in its capacity for derivatization. The bromine atom on the pyridine ring is a reactive site, making the compound an excellent substrate for various chemical modifications. chemimpex.com This reactivity is exploited in synthetic organic chemistry to create more complex and potent agrochemical agents. chemimpex.com

Key chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, use the bromo-substituent as a handle to introduce new functional groups. chemimpex.com This process of derivatization allows chemists to fine-tune the biological activity and physical properties of the resulting molecule. By strategically modifying the structure of this compound, researchers can develop new pesticides and herbicides with enhanced efficacy, greater target specificity, and improved environmental profiles. chemimpex.comjst.go.jp The ability to create a diverse library of derivatives from this single intermediate makes it a powerful tool in the ongoing effort to develop next-generation crop protection solutions. chemimpex.com

Applications in Chemical Synthesis

Intermediate in the Synthesis of Bioactive Molecules

A primary application of this compound is as a crucial building block in the synthesis of pharmaceuticals. chemimpex.com Its structure is incorporated into the development of novel anti-inflammatory and anti-cancer drugs, where the pyridine (B92270) core and its substituents can play a critical role in the molecule's therapeutic effect. chemimpex.com For instance, it has been used in the preparation of compounds that are investigated for their potential to inhibit enzymes like AMP-activated protein kinase (AMPK). jst.go.jp

Precursor for Catalysts and Ligands

The pyridine nitrogen and the potential for further functionalization make this compound and its derivatives suitable for the design of ligands for metal catalysts. These catalysts can be employed in a wide range of organic transformations.

Role in Agrochemical Development

In the field of agrochemicals, this compound serves as an important intermediate in the production of effective pesticides and herbicides. chemimpex.com The inclusion of this brominated pyridine moiety can enhance the efficacy of the final agrochemical product. chemimpex.com

Conclusion

5-Bromo-2,4-dimethylpyridine stands out as a versatile and valuable compound in the landscape of modern chemical research. Its unique structural features and reactivity provide a robust platform for the synthesis of a diverse array of complex molecules. As research continues to uncover new synthetic methodologies and applications, the importance of this halogenated pyridine (B92270) derivative in the development of novel pharmaceuticals, advanced materials, and effective agrochemicals is poised to grow even further.

Emerging Applications in Materials Science and Industrial Chemistry

Precursor in the Synthesis of Organic Semiconductors (based on related compounds)

While direct research on 5-Bromo-2,4-dimethylpyridine as an organic semiconductor precursor is emerging, its potential is inferred from structurally similar compounds. For instance, related pyridinone derivatives, such as 5-bromo-1,4-dimethylpyridin-2(1H)-one, serve as building blocks in the development of organic semiconductors. The pyridine (B92270) framework is a key component in various organic electronic materials. The strategic placement of the bromine atom on the pyridine ring in this compound offers a reactive site for cross-coupling reactions, a common strategy for synthesizing the conjugated polymer backbones required for semiconductor activity. This functional handle allows for the systematic modification and tuning of electronic properties, a critical aspect of designing new semiconductor materials.

Component in Light-Emitting Diode (LED) Development (based on related compounds)

The application of pyridine derivatives is well-established in the field of organic light-emitting diodes (OLEDs). chemenu.com Based on related compounds, this compound is considered a promising component for developing new materials for LEDs. Specifically, the related compound 5-bromo-1,4-dimethylpyridin-2(1H)-one is utilized in the development of materials for light-emitting diodes. The pyridine core can be integrated into the emissive or charge-transport layers of an OLED device. The bromine atom provides a convenient point for chemical modification, enabling the synthesis of more complex molecules with tailored photophysical properties, such as emission color and quantum efficiency.

Role in Advanced Polymer and Coating Formulations

The distinct chemical properties of this compound make it a valuable component in the creation of advanced polymers and coatings. chemimpex.com When incorporated into polymer chains or coating formulations, it can enhance durability and chemical resistance. chemimpex.com The pyridine moiety itself can improve adhesion to various substrates and provide a measure of thermal stability. The presence of the bromo- and methyl- groups can be exploited to create materials with specific protective qualities, making them suitable for specialized applications where resistance to environmental factors is crucial.

Industrial Production Methodologies and Process Optimization (e.g., continuous flow processes)

The synthesis of this compound can be achieved through various laboratory routes, such as the reaction of 2,5-Dibromo-4-methylpyridine with Methylmagnesium Bromide, followed by separation of the resulting isomers via column chromatography. chemicalbook.comprepchem.com

For industrial-scale production, optimization focuses on cost-effectiveness, yield, and safety. Drawing parallels from the synthesis of similar halogenated pyridines, several key principles apply. A method for producing the related 5-Bromo-2,4-dichloropyridine emphasizes starting with low-cost raw materials and achieving high yields (over 80% for the initial bromination step) to ensure the economic viability of large-scale generation. google.com

Furthermore, the use of continuous flow reactors is a potential strategy for enhancing the efficiency and scalability of production for halogenated pyridine derivatives. This methodology, applied to the industrial synthesis of compounds like 3-Bromo-6-chloro-2,4-dimethylpyridine, offers improved control over reaction conditions, enhanced safety, and greater throughput compared to traditional batch processes. Adopting continuous flow processes for this compound could streamline its manufacturing, making it more readily available for its diverse applications. rsc.org

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 27063-92-9 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 205-210 °C |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.25 ± 0.18 |

Data sourced from multiple chemical suppliers and databases. chemimpex.comchemscene.comchemdad.com

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Drug Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and development of new molecules. wiley.commednexus.orgnih.govmdpi.com For 5-Bromo-2,4-dimethylpyridine and its derivatives, these computational tools offer unprecedented opportunities to accelerate research.

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel compounds. nih.govresearchgate.net By analyzing the structure of this compound, ML models can generate virtual libraries of derivatives and screen them for potential interactions with specific biological targets. mednexus.org This in-silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov

Furthermore, AI can predict various physicochemical properties (e.g., solubility, stability, toxicity) of new derivatives, which is a critical aspect of drug development. wiley.com Deep learning models, a subset of AI, are particularly adept at learning complex relationships between a molecule's structure and its properties, even from raw structural data, thus minimizing the need for manually crafted features. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. The integration of AI represents a paradigm shift, moving towards a more targeted and efficient approach to drug discovery based on the this compound scaffold. mdpi.com

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of virtual libraries of derivatives against biological targets. nih.gov | Rapid identification of potential lead compounds with desired biological activity. |

| Property Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. | Prioritization of candidates with favorable pharmacokinetic and safety profiles. |

| De Novo Drug Design | Generative models to design novel molecules with optimized properties based on the core scaffold. | Exploration of novel chemical space and discovery of innovative drug candidates. |

| Reaction Prediction | Predicting optimal reaction conditions and synthetic pathways for novel derivatives. | Streamlining chemical synthesis and improving reaction yields. |

Sustainable Synthesis and Green Chemistry Approaches in Bromopyridine Production

The chemical industry is increasingly focusing on sustainable practices to minimize environmental impact. rsc.org The synthesis of bromopyridines, including this compound, is an area ripe for the application of green chemistry principles. researchgate.netnih.gov Traditional bromination methods often involve harsh conditions and the use of hazardous reagents. chempanda.comnih.gov

Future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or bio-derived solvents like ethanol, and the development of catalytic systems that reduce waste and energy consumption. researchgate.netnumberanalytics.com Microwave-assisted synthesis, for example, has been shown to accelerate reactions, increase yields, and reduce the use of solvents in the creation of pyridine (B92270) derivatives. nih.gov

Moreover, one-pot multicomponent reactions (MCRs) are gaining traction as an eco-friendly and efficient method for generating complex pyridine structures. bohrium.com These reactions combine multiple starting materials in a single step, which minimizes waste and simplifies purification processes. nih.gov The development of biocatalytic methods, using enzymes to perform specific chemical transformations, also presents a sustainable alternative to traditional chemical synthesis. numberanalytics.com Applying these green methodologies to the production of this compound and its derivatives is a key goal for future chemical manufacturing. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org Derivatives of this compound have already shown potential in several therapeutic areas, including as anti-inflammatory and anti-cancer agents. chemimpex.com The bromine atom at the 5-position serves as a convenient handle for introducing a wide variety of functional groups through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships.

Future research should aim to identify novel biological targets for derivatives of this compound. For instance, studies on related brominated pyridine and benzimidazole (B57391) structures have revealed activities such as biofilm inhibition, anti-thrombolytic effects, and the inhibition of enzymes like urease and α-glucosidase. nih.gov Derivatives of this compound could be screened against a broad panel of biological targets, including kinases, proteases, and metabolic enzymes, which are often implicated in a range of diseases. ekb.eg

The imidazo[4,5-b]pyridine core, which can be synthesized from amino-pyridines, has shown significant antiproliferative activity. mdpi.comirb.hr Given that 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) is a known derivative, this opens a clear path for creating novel tetracyclic compounds with potential anti-cancer properties. nih.gov Furthermore, substituted pyridines have been investigated as dual inhibitors of targets like xanthine (B1682287) oxidoreductase (XOR) and uric acid transporter 1 (URAT1), suggesting that multi-target drugs could be developed from the this compound scaffold. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |

|---|---|---|

| Oncology | Kinases (e.g., PIM-1), Tubulin, DNA/RNA | Pyridine derivatives show anticancer properties; imidazo[4,5-b]pyridines inhibit cell proliferation. rsc.orgekb.egirb.hr |

| Infectious Diseases | Biofilm formation, Urease | Related derivatives show biofilm inhibition and urease inhibitory activity. nih.gov |

| Metabolic Disorders | α-glucosidase, AMPK, XOR/URAT1 | Brominated benzimidazoles inhibit α-glucosidase; cyanopyridines activate AMPK; other pyridines inhibit XOR/URAT1. nih.govekb.egnih.gov |

| Cardiovascular Diseases | Thrombolysis-related targets | Derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine exhibit anti-thrombolytic properties. |

Development of Advanced Materials with Tailored Optoelectronic Properties

The unique electronic properties of the pyridine ring make it a valuable component in materials science, particularly in the field of optoelectronics. Pyridine-containing compounds have been successfully incorporated into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as functional ligands in coordination chemistry. nih.govchemmethod.com

This compound can serve as a key building block for creating novel organic materials with tailored properties. chemimpex.com The bromine atom allows for the facile introduction of other functional groups through reactions like Suzuki or Stille cross-coupling, enabling the synthesis of conjugated systems with specific absorption and emission characteristics. acs.orgtandfonline.com For example, linking this compound units could lead to the formation of polymers or oligomers with interesting conductive or light-emitting properties. researchgate.net

Derivatives of pyridine have been used to create blue-emissive dyes and materials for nonlinear optics. acs.orgmdpi.com By carefully designing and synthesizing derivatives of this compound, it is possible to fine-tune the electronic energy levels (HOMO/LUMO) of the resulting molecules to optimize their performance in optoelectronic devices. chemmethod.comresearchgate.net The functionalization of pyridine scaffolds has been shown to improve properties like charge transfer and light-harvesting efficiency, highlighting the potential for creating advanced materials from this versatile chemical intermediate. chemmethod.com

Collaborative Research Avenues in Chemical Biology and Catalysis

The reactivity of this compound makes it an attractive tool for interdisciplinary research in chemical biology and catalysis. Chemical biology often relies on the use of small molecules to probe and understand complex biological systems. The ability to functionalize the this compound core allows for the development of molecular probes, such as fluorescent labels or affinity-based probes, to study the function and localization of specific proteins or enzymes within cells.

In the field of catalysis, pyridine derivatives are widely used as ligands for transition metal complexes. The nitrogen atom of the pyridine ring can coordinate with a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. The 5-bromo- and 2,4-dimethyl-substituents on the pyridine ring of this compound will influence the electron density at the nitrogen atom, and thus the properties of any resulting metal complex. By replacing the bromine atom with various other groups, a library of ligands can be synthesized from a single, common intermediate. These ligands can then be screened for their efficacy in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.com Collaborative efforts between synthetic chemists, biologists, and materials scientists will be crucial to fully exploit the potential of this compound in these exciting and rapidly developing fields.

Q & A

Q. What are the established synthetic routes for 5-bromo-2,4-dimethylpyridine, and how are yields optimized?

The compound is synthesized via bromination of 2,4-dimethylpyridine using oleum (20% free SO₃) and bromine under controlled conditions. Key steps include:

- Reaction setup : Addition of bromine in portions (0.5 cm³ increments over 5 hours) at 155–175°C .

- Workup : Neutralization with Na₂CO₃, extraction with EtOAc, and purification via automated flash chromatography (0–15% EtOAc/hexane gradient) .

- Yield optimization : Maintaining strict temperature control (165°C oil bath) and stoichiometric ratios (0.9 eq. bromine) minimizes side products like 3,5-dibromo-2,4-dimethylpyridine . Typical yields: ~22% for this compound, with 12% and 35% for dibromo and 3-bromo isomers, respectively .

Q. What spectroscopic features distinguish this compound from its regioisomers?

- ¹H NMR : Two singlet methyl groups (δ 2.32 and 2.44 ppm) and aromatic protons at δ 7.00 (s, pyH) and 8.47 (s, pyH) .

- ¹³C NMR : Methyl carbons at δ 22.1 and 23.6 ppm, with aromatic carbons at 120.4, 125.5, 146.7, 150.5, and 157.0 ppm .

- Mass spectrometry : ESI+ m/z 185.9918 ([M+H]⁺, C₇H₉BrN) confirms molecular identity .

Q. What are common functionalization reactions for this compound?

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Nucleophilic substitution : Replacement of bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation : Conversion to pyridine N-oxides using m-chloroperbenzoic acid (mCPBA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of 2,4-dimethylpyridine?

Competing bromination at C3 vs. C5 positions arises from steric and electronic factors:

- Steric hindrance : C3 bromination is disfavored due to proximity to adjacent methyl groups, favoring C5 substitution .

- Electronic effects : Electron-donating methyl groups activate the ring, but directing effects of substituents can shift regioselectivity under varying conditions (e.g., excess bromine or prolonged reaction times) .

- Validation : Use HPLC or GC-MS to quantify isomer ratios and adjust reaction parameters (temperature, stoichiometry) .

Q. What strategies improve catalytic efficiency in Pd-mediated cross-coupling reactions with this compound?

- Ligand design : Bulky ligands (e.g., SPhos) enhance oxidative addition rates by stabilizing Pd(0) intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize Pd complexes .

- Additives : Silver salts (Ag₂CO₃) sequester halide ions, preventing catalyst poisoning .

Q. How is this compound applied in enzyme inhibition studies?

- JMJD2E inhibition : The compound serves as a precursor for synthesizing pyridine dicarboxylates, which block histone demethylase activity by chelating Fe(II) in the enzyme's active site .

- Assay design : Competitive binding assays (IC₅₀ determination) using fluorescence polarization or AlphaScreen® technology .

Data Analysis & Methodological Considerations

Q. How should researchers handle discrepancies in bromine incorporation efficiency across studies?

- Control experiments : Compare reaction conditions (e.g., bromine source, solvent purity) to identify variables affecting yield .

- Isotopic labeling : Use ⁸¹Br-labeled reagents to track bromine distribution via LC-MS .

Q. What analytical methods validate the purity of this compound in complex mixtures?

- HPLC-DAD : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min .

- GC-MS : Electron ionization (70 eV) with characteristic fragmentation patterns (m/z 185.99, 105.07) .

Applications in Biological Research

Q. How is this compound utilized in cell proliferation assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |